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molecular formula C16H13ClN2O3 B8457895 N-(4-Chlorobenzyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide

N-(4-Chlorobenzyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide

Cat. No. B8457895
M. Wt: 316.74 g/mol
InChI Key: PYWLPWNEDFVKEA-UHFFFAOYSA-N
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Patent
US06878705B2

Procedure details

N-Bromosuccinimide (2.77 g) was added to a solution of N-(4-chlorobenzyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide (Example 78, 2.46 g) in CHCl3 (100 mL). The reaction mixture was heated to 50° C. for 18 h. The mixture was allowed to cool to room temperature and was washed with water (100 mL) and brine (100 mL). The organic layer was dried (MgSO4), filtered, and concentrated in vacuo. The resulting solid was purified by column chromatography (CH2Cl2/methanol, 99/1) followed by recrystallization from ethyl acetate to yield 1.87 g (61%) of the title compound as a white solid. Physical characteristics. M.p. 232-233° C.; 1H NMR (400 MHz, DMSO-d6) δ 10.50, 8.57, 7.41-7.32, 7.23, 4.55, 3.92; MS (EI) m/z 394 (M+), 396 (M++2).
Quantity
2.77 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[Cl:9][C:10]1[CH:30]=[CH:29][C:13]([CH2:14][NH:15][C:16]([C:18]2[C:19](=[O:28])[C:20]3[CH:27]=[CH:26][O:25][C:21]=3[N:22]([CH3:24])[CH:23]=2)=[O:17])=[CH:12][CH:11]=1>C(Cl)(Cl)Cl>[Br:1][C:26]1[O:25][C:21]2[N:22]([CH3:24])[CH:23]=[C:18]([C:16]([NH:15][CH2:14][C:13]3[CH:12]=[CH:11][C:10]([Cl:9])=[CH:30][CH:29]=3)=[O:17])[C:19](=[O:28])[C:20]=2[CH:27]=1

Inputs

Step One
Name
Quantity
2.77 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
2.46 g
Type
reactant
Smiles
ClC1=CC=C(CNC(=O)C=2C(C3=C(N(C2)C)OC=C3)=O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WASH
Type
WASH
Details
was washed with water (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid was purified by column chromatography (CH2Cl2/methanol, 99/1)
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(N(C=C(C2=O)C(=O)NCC2=CC=C(C=C2)Cl)C)O1
Measurements
Type Value Analysis
AMOUNT: MASS 1.87 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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